molecular formula C11H13F3N4O2 B14927850 1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1H-pyrazol-1-yl)propan-1-one

1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B14927850
M. Wt: 290.24 g/mol
InChI Key: ONTUYAQKSYMZTK-UHFFFAOYSA-N
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Description

1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1H-pyrazol-1-yl)propan-1-one is a complex organic compound featuring a pyrazole ring system. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, trifluoromethylating agents, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1H-pyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1H-pyrazol-1-yl)propan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This compound may inhibit or activate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(trifluoromethyl)-3-(4-methyl-1H-pyrazol-1-yl)propan-1-one
  • 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl derivatives

Uniqueness

1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1H-pyrazol-1-yl)propan-1-one is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications .

Properties

Molecular Formula

C11H13F3N4O2

Molecular Weight

290.24 g/mol

IUPAC Name

1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methylpyrazol-1-yl)propan-1-one

InChI

InChI=1S/C11H13F3N4O2/c1-7-5-16-17(6-7)8(2)9(19)18-10(20,3-4-15-18)11(12,13)14/h4-6,8,20H,3H2,1-2H3

InChI Key

ONTUYAQKSYMZTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C(C)C(=O)N2C(CC=N2)(C(F)(F)F)O

Origin of Product

United States

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